6-氨基吡啶-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

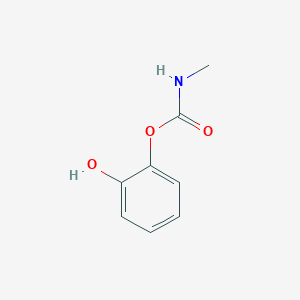

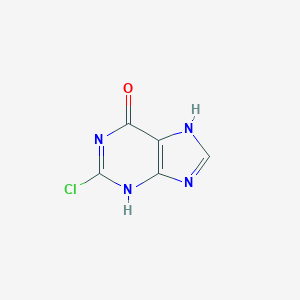

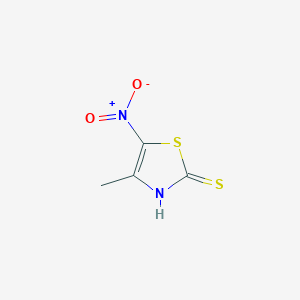

6-Aminopyridine-2-carboxamide is a useful research compound. Its molecular formula is C6H7N3O and its molecular weight is 137.14 g/mol. The purity is usually 95%.

The exact mass of the compound 6-Aminopyridine-2-carboxamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Aminopyridine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Aminopyridine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗炎应用

“6-氨基吡啶-2-甲酰胺”是一种嘧啶类化合物 . 嘧啶是芳香杂环化合物,在六元环的1位和3位包含两个氮原子 . 它们表现出一系列药理作用,包括抗氧化、抗菌、抗病毒、抗真菌、抗结核和抗炎 . 嘧啶的抗炎作用归因于它们对某些重要炎症介质表达和活性的抑制反应,这些炎症介质包括前列腺素E2、诱导型一氧化氮合酶、肿瘤坏死因子-α、核因子κB、白三烯和一些白介素 . 文献研究表明,大量的嘧啶类化合物表现出有效的抗炎作用 .

新型嘧啶类似物的合成

详细的SAR(结构-活性关系)分析和前景共同为合成具有增强抗炎活性和最低毒性的新型嘧啶类似物提供了线索 . 这表明“6-氨基吡啶-2-甲酰胺”可能在开发新的嘧啶类抗炎剂中使用 .

光谱研究

为了解释光谱研究,讨论了一种吡啶羧硫酰胺 . 在红外光谱中,在3268和3255 cm −1处出现两个弱峰,是由于仲胺(NH 2)造成的,NHCS基团在3181 cm −1处出现,强度较弱,中等峰出现在1622 cm −1处(C=N) . 这表明“6-氨基吡啶-2-甲酰胺”可能在光谱研究中使用。

作用机制

Target of Action

Similar compounds have been studied for their interaction with various biological targets

Biochemical Pathways

, it is known that similar compounds play a role in the biosynthetic pathways of vitamin B3 components. These components are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH .

生化分析

Biochemical Properties

The nature of these interactions often involves the formation of hydrogen bonds and ionic interactions between the aminopyridine and the active sites of the enzymes or proteins .

Cellular Effects

The cellular effects of 6-Aminopyridine-2-carboxamide are currently not well-documented. Aminopyridines have been shown to influence cell function in various ways. For instance, they have been implicated in the modulation of ion channels, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Aminopyridines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that aminopyridines can have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 6-Aminopyridine-2-carboxamide at different dosages in animal models have not been extensively studied. Aminopyridines have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Aminopyridines are known to interact with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .

Transport and Distribution

Aminopyridines are known to interact with various transporters and binding proteins, and can influence their localization or accumulation .

Subcellular Localization

Aminopyridines can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

属性

IUPAC Name |

6-aminopyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-5-3-1-2-4(9-5)6(8)10/h1-3H,(H2,7,9)(H2,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCLYUPGGZECHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10326006 |

Source

|

| Record name | 6-aminopyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13538-41-5 |

Source

|

| Record name | 13538-41-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522598 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-aminopyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-Carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichlorophenyl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B80920.png)

![1-[2-[(1-Benzyl-3-methyl-1H-pyrazol-5-yl)oxy]ethyl]-4-methylpiperazine](/img/structure/B80939.png)